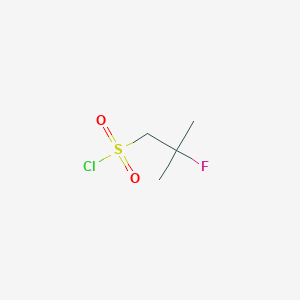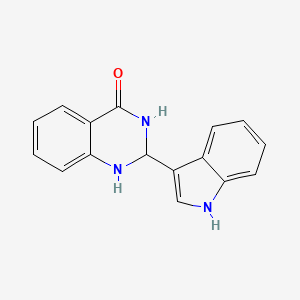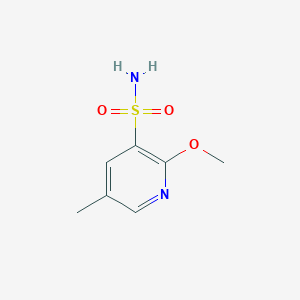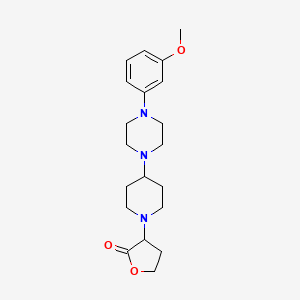![molecular formula C20H14N2O3S B2755590 3-{2-[(3-methylquinoxalin-2-yl)sulfanyl]acetyl}-2H-chromen-2-one CAS No. 852696-59-4](/img/structure/B2755590.png)
3-{2-[(3-methylquinoxalin-2-yl)sulfanyl]acetyl}-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{2-[(3-methylquinoxalin-2-yl)sulfanyl]acetyl}-2H-chromen-2-one is a complex organic compound that combines the structural features of quinoxaline and coumarin. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
科学的研究の応用
3-{2-[(3-methylquinoxalin-2-yl)sulfanyl]acetyl}-2H-chromen-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
Target of Action
It’s known that quinoxalin-2(1h)-ones, a core structure in this compound, have diverse biological activities
Mode of Action
Quinoxalin-2(1h)-ones are known to interact with their targets via c–h bond activation . This interaction leads to various functionalization reactions, including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation .
Biochemical Pathways
The diverse biological activities of quinoxalin-2(1h)-ones suggest that they may influence multiple pathways
Pharmacokinetics
The compound is soluble in dmf and dmso, which suggests it may have good bioavailability . The compound’s pKa is predicted to be around 9 , which could influence its absorption and distribution. More research is needed to fully understand its pharmacokinetic properties.
Result of Action
Given the diverse biological activities of quinoxalin-2(1H)-ones , it’s likely that this compound could have multiple effects at the molecular and cellular levels.
Action Environment
Its stability under standard storage conditions (2-8°c) suggests that it may be relatively stable under a range of environmental conditions.
Safety and Hazards
生化学分析
Biochemical Properties
The compound 3-[2-(3-Methylquinoxalin-2-ylthio)acetyl]chromen-2-one interacts with VEGFR-2, a receptor tyrosine kinase that plays a central role in cellular proliferation . The interaction of this compound with VEGFR-2 inhibits the autophosphorylation and dimerization processes of the receptor, thereby blocking the signaling pathway and suppressing tumor growth .
Cellular Effects
3-[2-(3-Methylquinoxalin-2-ylthio)acetyl]chromen-2-one has shown significant antiproliferative effects on human cancer cell lines, including HepG-2 and MCF-7 . It influences cell function by inducing apoptosis and arresting cell cycle in the G2/M phase . It also upregulates caspase-3 and caspase-9 levels, improving the Bax/Bcl-2 ratio by more than 10-fold .
Molecular Mechanism
The molecular mechanism of action of 3-[2-(3-Methylquinoxalin-2-ylthio)acetyl]chromen-2-one involves binding interactions with VEGFR-2, leading to inhibition of the receptor’s kinase domain . This results in blocking the signaling pathway, thereby suppressing tumor growth .
Temporal Effects in Laboratory Settings
The compound has demonstrated significant antiproliferative effects with IC50 ranging from 2.1 to 9.8 µM .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-{2-[(3-methylquinoxalin-2-yl)sulfanyl]acetyl}-2H-chromen-2-one typically involves the following steps:
Formation of the Quinoxaline Derivative: The starting material, 3-methylquinoxaline-2-thiol, is synthesized through the reaction of 3-methylquinoxaline with a thiating agent.
Coupling with Coumarin Derivative: The quinoxaline derivative is then coupled with a coumarin derivative, such as 2H-chromen-2-one, through an acetylation reaction. This step involves the use of an acetylating agent like acetyl chloride or acetic anhydride under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the quinoxaline ring, potentially converting it to a dihydroquinoxaline derivative.
Substitution: The compound can participate in substitution reactions, especially at the quinoxaline ring, where electrophilic or nucleophilic substitution can occur.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagent used.
類似化合物との比較
3-(3-Phenylquinoxalin-2-ylsulfanyl)propanamido derivatives: These compounds share the quinoxaline-sulfanyl moiety and exhibit similar biological activities.
Coumarin derivatives: Compounds like 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one have structural similarities and comparable applications.
Uniqueness: 3-{2-[(3-methylquinoxalin-2-yl)sulfanyl]acetyl}-2H-chromen-2-one is unique due to its specific combination of quinoxaline and coumarin structures, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry research.
特性
IUPAC Name |
3-[2-(3-methylquinoxalin-2-yl)sulfanylacetyl]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O3S/c1-12-19(22-16-8-4-3-7-15(16)21-12)26-11-17(23)14-10-13-6-2-5-9-18(13)25-20(14)24/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJJXXKLUQMGIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1SCC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-1-[4-(1,3-thiazol-2-yloxy)benzoyl]piperidine](/img/structure/B2755510.png)
![1-(4-Methylpiperidin-1-yl)-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]ethane-1,2-dione](/img/structure/B2755512.png)
![(4-(3,4-dichlorophenyl)-6-fluoro-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2755513.png)
![2-{[3-(4-BROMOPHENYL)-1,4-DIAZASPIRO[4.6]UNDECA-1,3-DIEN-2-YL]SULFANYL}-N-(3,4-DICHLOROPHENYL)ACETAMIDE](/img/structure/B2755514.png)
![5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2755515.png)

![2-[5-(3-chloro-4-methoxyphenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2755518.png)
![benzyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-5-yl ether](/img/structure/B2755520.png)
![5-fluoro-N-[2-(oxan-4-ylsulfanyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B2755521.png)

![1-methyl-2-[(E)-2-(2,3,4-trimethoxyphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B2755526.png)


